molecular formula C23H21N3O2 B2606640 1-Benzhydryl-3-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)urea CAS No. 1351590-94-7

1-Benzhydryl-3-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)urea

Cat. No.: B2606640
CAS No.: 1351590-94-7
M. Wt: 371.44
InChI Key: IKEIQSYRZBNPPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzhydryl-3-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)urea is a useful research compound. Its molecular formula is C23H21N3O2 and its molecular weight is 371.44. The purity is usually 95%.
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Scientific Research Applications

Synthetic Methodologies

Research has led to innovative methods for constructing complex organic molecules, such as 1-Benzhydryl-3-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)urea, which is pivotal for various chemical syntheses. For example, a new synthetic methodology was developed for the construction of the 3,4-dihydroisoquinolinone skeleton, a core structure for many isoquinoline alkaloids, starting from methyl 2-(3-methoxy-3-oxopropyl)benzoate. This method involves regiospecific conversion of ester functionality adjacent to the methylene to acyl azide, followed by Curtius rearrangement and cyclization to yield the desired derivatives (Mujde, Özcan, & Balci, 2011). Similarly, migratory ring expansion of metalated ureas has been utilized to generate medium-ring nitrogen heterocycles, showcasing the versatility of urea derivatives in synthesizing complex heterocyclic structures (Hall et al., 2016).

Heterocyclic Compound Synthesis

The chemical reactivity of this compound enables the synthesis of diverse heterocyclic compounds, crucial for pharmaceuticals and material science. A multicomponent reaction involving isatin, tetrahydroisoquinoline, and terminal alkyne, facilitated by benzoic acid, highlights the synthesis of complex N-substituted phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamides, showcasing the compound's role in forming intricately structured heterocycles (Ghosh et al., 2019).

Chemoselective Transformations

The urea derivative's unique structure facilitates chemoselective transformations, enabling precise modifications critical for developing active pharmaceutical ingredients and advanced materials. For instance, the benzoxazol-2-yl- substituent has been utilized as a removable directing group in the alkylation of C(sp3)-H bonds adjacent to nitrogen in secondary amines, demonstrating the compound's utility in selective chemical synthesis (Lahm & Opatz, 2014).

Advanced Organic Synthesis

Advanced organic synthesis techniques have been developed utilizing this compound for generating complex organic structures. The solid-phase synthesis of tetrahydro-beta-carbolines and tetrahydroisoquinolines, for example, employs stereoselective intramolecular N-carbamyliminium Pictet-Spengler reactions. This method highlights the compound's applicability in creating pharmaceutically relevant molecules with high stereoselectivity and purity (Diness, Beyer, & Meldal, 2006).

Properties

IUPAC Name

1-benzhydryl-3-(1-oxo-3,4-dihydro-2H-isoquinolin-7-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O2/c27-22-20-15-19(12-11-16(20)13-14-24-22)25-23(28)26-21(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-12,15,21H,13-14H2,(H,24,27)(H2,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKEIQSYRZBNPPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C2=C1C=CC(=C2)NC(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.